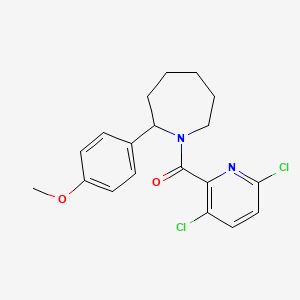
1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as SM-1 and belongs to the class of azepane derivatives.
Mécanisme D'action
The mechanism of action of 1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane involves the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant anti-inflammatory and anti-tumor activities. It has also been found to induce apoptosis in cancer cells. However, further studies are required to determine its potential side effects and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane in lab experiments include its potential anti-inflammatory and anti-tumor activities. However, its limitations include the need for further studies to determine its potential side effects and toxicity.
Orientations Futures
There are several future directions for the study of 1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane. These include:
1. Further studies to determine its potential use as an anti-cancer agent.
2. Studies to determine its potential side effects and toxicity.
3. Development of new derivatives of SM-1 with improved efficacy and reduced toxicity.
4. Studies to determine its potential use in the treatment of other diseases such as arthritis and autoimmune disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It has been found to possess significant anti-inflammatory and anti-tumor activities and has been studied for its potential use as an anti-cancer agent. However, further studies are required to determine its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane involves the reaction of 3,6-dichloropyridine-2-carbonyl chloride with 4-methoxyphenylmagnesium bromide followed by the addition of azepane. This reaction results in the formation of SM-1 as a white solid with a yield of 64%.
Applications De Recherche Scientifique
1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess significant anti-inflammatory and anti-tumor activities. It has also been studied for its potential use as an anti-cancer agent.
Propriétés
IUPAC Name |
(3,6-dichloropyridin-2-yl)-[2-(4-methoxyphenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-25-14-8-6-13(7-9-14)16-5-3-2-4-12-23(16)19(24)18-15(20)10-11-17(21)22-18/h6-11,16H,2-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEOFZYIOBAHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCN2C(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2590215.png)
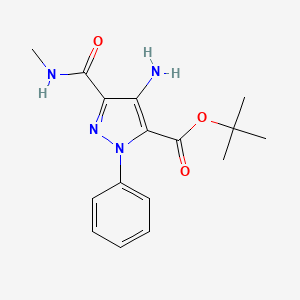

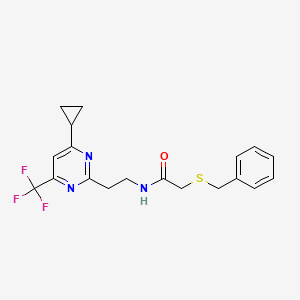
![3-(4-oxo-4H-chromene-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2590222.png)
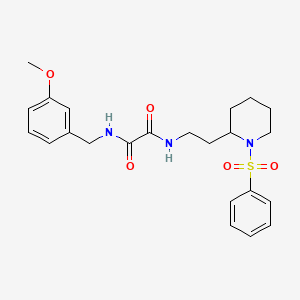
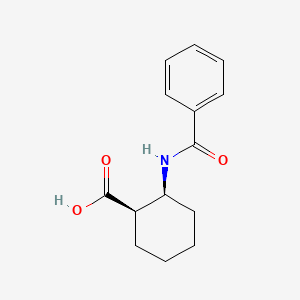
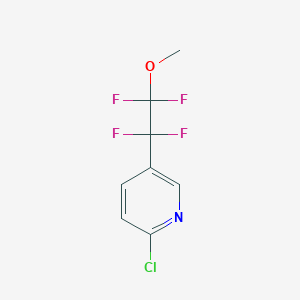
![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590227.png)

![1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea](/img/structure/B2590232.png)
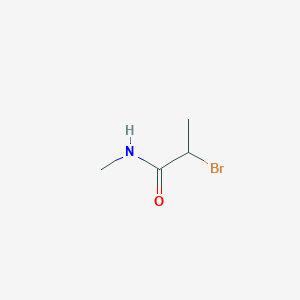
![3-(2-methoxyethyl)-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2590234.png)